molecular formula C21H22N2O5 B2484975 N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 941885-70-7

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2484975
CAS No.: 941885-70-7
M. Wt: 382.416
InChI Key: SMOKTGPIAKRJMB-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a structurally complex acetamide derivative featuring a pyridinone core substituted with hydroxymethyl and 4-methylbenzyloxy groups, coupled to a furan-2-ylmethyl moiety via an acetamide linker. This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active pyridinone and furan derivatives, which are frequently explored for anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[2-(hydroxymethyl)-5-[(4-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-15-4-6-16(7-5-15)14-28-20-11-23(17(13-24)9-19(20)25)12-21(26)22-10-18-3-2-8-27-18/h2-9,11,24H,10,12-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOKTGPIAKRJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring, a pyridine derivative, and various functional groups that contribute to its biological activity. The presence of hydroxymethyl and methoxy groups enhances its solubility and reactivity, which are crucial for its interaction with biological targets.

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of furan-containing compounds have shown inhibitory effects on the main protease (Mpro) of SARS-CoV-2. A study identified non-peptidomimetic inhibitors with IC50 values as low as 1.55 μM, demonstrating significant potential for further development in antiviral therapies .

Antioxidant Properties

Antioxidant activity is another area of interest. Compounds structurally related to this compound have been shown to scavenge free radicals effectively. For example, certain hydroxypyridinone derivatives exhibited high radical scavenging activity and were able to inhibit lipid peroxidation . This suggests that the compound may also possess protective effects against oxidative stress, which is relevant for conditions such as diabetes and neurodegenerative diseases.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Aldose reductase (ALR2), a key enzyme in the polyol pathway linked to diabetic complications, is a notable target. Hydroxypyridinone derivatives have demonstrated selective inhibition of ALR2 with IC50 values in the nanomolar range, indicating that similar compounds may also inhibit ALR2 effectively .

Case Study 1: SARS-CoV-2 Inhibition

A recent study evaluated a series of furan-based compounds for their ability to inhibit SARS-CoV-2 Mpro. The findings revealed that modifications to the furan ring and the introduction of specific substituents significantly impacted inhibitory potency. The most active compounds demonstrated low cytotoxicity alongside effective viral inhibition, marking them as promising candidates for drug development against COVID-19 .

Case Study 2: Antioxidant Activity Evaluation

Another investigation focused on the antioxidant properties of pyridinone derivatives. The study compared various compounds' abilities to scavenge DPPH radicals and inhibit lipid peroxidation. Results indicated that certain derivatives not only inhibited oxidative stress markers but also showed selectivity towards ALR2 inhibition, suggesting a dual therapeutic approach for managing diabetes-related complications .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTarget Enzyme/PathogenIC50 (μM)Mechanism of Action
Compound F8-B6SARS-CoV-2 Mpro1.57Non-peptidomimetic inhibitor
Hydroxypyridinone DerivativeALR20.789Selective inhibition
Compound 7lDPPH Radical-Antioxidant activity

Table 2: Comparison of Antioxidant Activities

Compound NameDPPH Scavenging Rate (%)Lipid Peroxidation Inhibition (%)
Compound 7l41.4888.76
Trolox11.89-

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. Specifically, N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has shown potential against SARS-CoV-2, the virus responsible for COVID-19. Studies have identified derivatives of furan-containing compounds that inhibit the main protease (Mpro) of SARS-CoV-2 with IC50 values as low as 1.55 μM, suggesting a promising avenue for developing antiviral therapies .

Antioxidant Properties

The compound may also possess significant antioxidant activity. Research on related hydroxypyridinone derivatives indicates their effectiveness in scavenging free radicals and inhibiting lipid peroxidation. These properties are crucial for protecting against oxidative stress-related conditions such as diabetes and neurodegenerative diseases.

Enzyme Inhibition

This compound has been investigated for its potential to inhibit key enzymes involved in metabolic pathways. Notably, it targets aldose reductase (ALR2), an enzyme linked to diabetic complications. Hydroxypyridinone derivatives have demonstrated selective inhibition of ALR2 with IC50 values in the nanomolar range, indicating that this compound may also exhibit similar inhibitory effects .

Case Study 1: SARS-CoV-2 Inhibition

A study evaluated various furan-based compounds for their ability to inhibit SARS-CoV-2 Mpro. The findings revealed that modifying the furan ring and introducing specific substituents significantly impacted the inhibitory potency of these compounds. The most active derivatives demonstrated low cytotoxicity alongside effective viral inhibition, marking them as promising candidates for drug development against COVID-19.

Case Study 2: Evaluation of Antioxidant Activity

Another investigation focused on the antioxidant properties of pyridinone derivatives, comparing their abilities to scavenge DPPH radicals and inhibit lipid peroxidation. Results indicated that certain derivatives not only inhibited oxidative stress markers but also showed selectivity towards ALR2 inhibition, suggesting a dual therapeutic approach for managing diabetes-related complications .

Summary of Biological Activities

Compound NameTarget Enzyme/PathogenIC50 (μM)Mechanism of Action
Compound F8-B6SARS-CoV-2 Mpro1.57Non-peptidomimetic inhibitor
Hydroxypyridinone DerivativeALR20.789Selective inhibition
Compound 7lDPPH Radical-Antioxidant activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

The compound shares structural motifs with several classes of bioactive molecules:

  • Pyridinone/Acetamide Derivatives: Similar to compounds like 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide (ZINC2886850), which contains a thienopyrimidinone core linked to a methylfuran group. This analogue demonstrates kinase inhibition activity, suggesting that the pyridinone core in the target compound may similarly interact with enzymatic targets .
  • Furan-Containing Acetamides: Analogues such as 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamides exhibit anti-exudative properties, with NMR data (e.g., aromatic protons at δ 7.2–7.4 ppm) indicating electronic environments comparable to the furan-2-ylmethyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound ZINC2886850 Triazole-Sulfanyl-Acetamide
Molecular Weight ~425 g/mol (estimated) 507.62 g/mol 350–400 g/mol (varies by substituent)
Core Structure Pyridinone Thienopyrimidinone 1,2,4-Triazole
Key Substituents Hydroxymethyl, 4-methylbenzyloxy Allyl, methylfuran, thieno-pyrimidinone Furan, sulfanyl, amino
Solubility (logP) Moderate (predicted) High lipophilicity (logP >4) Moderate (logP ~2.5–3.5)
Bioactivity Not yet reported Kinase inhibition Anti-exudative

Stereochemical and Functional Differences

  • Substituent Effects: The 4-methylbenzyloxy group may enhance metabolic stability compared to simpler alkoxy groups, as seen in dimethylphenoxy-substituted analogues (). Conversely, the hydroxymethyl group could improve aqueous solubility relative to purely hydrophobic substituents .

Preparation Methods

Formation of 4-Oxopyridin-1(4H)-yl Scaffold

The pyridinone ring is constructed via a Knorr-type cyclization (Scheme 1):

  • β-Ketoamide precursor : Ethyl 3-oxobutanoate reacts with ammonium acetate in acetic acid under reflux to form 4-hydroxypyridin-2(1H)-one.
  • Oxidation : Treatment with MnO₂ in dichloromethane yields 4-oxopyridin-1(4H)-yl intermediate.

Key conditions :

  • Solvent: Acetic acid (neat)
  • Temperature: 110°C, 6 hours
  • Yield: 68–72%

Introduction of Hydroxymethyl Group at C2

Method A: Reduction of Ketone

  • Step : The C2 ketone is reduced using NaBH₄ in methanol at 0°C.
  • Yield : 85% (unoptimized).
  • Limitation : Requires prior installation of a ketone at C2, achievable via Friedel-Crafts acylation.

Method B: Direct Hydroxymethylation

  • Step : Formaldehyde is introduced under basic conditions (K₂CO₃, DMF, 60°C).
  • Yield : 62%.

Etherification at C5 with 4-Methylbenzyl Group

The C5 hydroxyl group undergoes Williamson ether synthesis :

  • Deprotonation : NaH (2 equiv) in THF, 0°C.
  • Alkylation : 4-Methylbenzyl bromide (1.2 equiv), 12 hours at 25°C.
  • Workup : Aqueous NH₄Cl extraction and silica gel chromatography.

Optimized parameters :

  • Solvent: THF
  • Temperature: 25°C
  • Yield: 78%

Synthesis of N-(furan-2-ylmethyl)acetamide Segment

Acetylation of Furan-2-ylmethanamine

Procedure :

  • Reagents : Furan-2-ylmethanamine (1 equiv), acetic anhydride (1.5 equiv).
  • Conditions : Stirred in dichloromethane with triethylamine (2 equiv), 0°C → 25°C, 4 hours.
  • Isolation : Extracted with 5% HCl, dried (Na₂SO₄), and concentrated.

Yield : 92%.

Coupling of Pyridinone and Acetamide Moieties

Bromoacetylation of Pyridinone Nitrogen

  • Reaction : Pyridinone intermediate (1 equiv) + bromoacetyl bromide (1.1 equiv) in CH₂Cl₂.
  • Base : Pyridine (2 equiv), 0°C → 25°C, 3 hours.
  • Product : N-Bromoacetyl pyridinone derivative (Yield: 76%).

Nucleophilic Substitution with Furan-2-ylmethylamine

  • Conditions : N-Bromoacetyl pyridinone (1 equiv), furan-2-ylmethylamine (1.5 equiv), K₂CO₃ (2 equiv), DMF, 60°C, 8 hours.
  • Workup : Column chromatography (EtOAc/hexane, 3:7).
  • Yield : 65%.

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Coupling

Attempted pathway :

  • Reagents : Pyridinone-OH, N-(furan-2-ylmethyl)-2-hydroxyacetamide, DIAD, PPh₃, THF.
  • Outcome : Low yield (22%) due to steric hindrance.

Ugi Multicomponent Reaction

Four-component reaction :

  • Pyridinone-amine, furan-2-carbaldehyde, acetic acid, isocyanide.
  • Conditions : MeOH, 25°C, 24 hours.
  • Yield : 41% (suboptimal due to competing side reactions).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, DMSO-d6) δ 8.21 (s, 1H, NH), 7.34–7.28 (m, 4H, Ar-H), 6.52 (d, J = 3.1 Hz, 1H, furan), 4.62 (s, 2H, CH₂O), 4.11 (q, J = 7.0 Hz, 2H, NCH₂).
¹³C NMR (101 MHz, DMSO-d6) δ 170.2 (C=O), 164.8 (pyridinone C4), 152.1 (furan C2), 137.4 (Ar-C), 110.3 (furan C3).
HRMS m/z calcd for C₂₁H₂₂N₂O₅: 383.1605; found: 383.1609.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
  • Melting Point : 189–191°C (uncorrected).

Challenges and Optimization

Competing Side Reactions

  • Oversubstitution : Excess bromoacetyl bromide led to di-bromoacetylation (mitigated by stoichiometric control).
  • Ether Cleavage : Strong acids or prolonged heating caused 4-methylbenzyl ether hydrolysis (optimized by neutral pH conditions).

Solvent Effects

  • DMF vs. THF : Higher yields in DMF due to improved solubility of intermediates.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons from the pyridinone ring at δ 6.8–7.2 ppm; hydroxymethyl protons at δ 4.2–4.5 ppm). ¹³C NMR confirms carbonyl (C=O) signals at ~170 ppm .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, O-H stretch at 3200–3600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

How do researchers optimize reaction conditions to improve yield and purity during synthesis?

Advanced
Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation steps .
  • Catalyst selection : Palladium catalysts enhance coupling efficiency in heterocyclic ring formation .
  • Purification methods : Preparative HPLC or column chromatography isolates intermediates with >95% purity. Solvent systems (e.g., ethyl acetate/hexane gradients) improve resolution .

What strategies resolve contradictions in biological activity data across studies?

Q. Advanced

  • Comparative assays : Parallel testing under standardized conditions (e.g., fixed enzyme concentrations, pH 7.4 buffers) minimizes variability .
  • Structural analogs : Testing derivatives with modified substituents (e.g., replacing 4-methylbenzyloxy with methoxy) identifies critical pharmacophores .
  • Meta-analysis : Cross-referencing data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) clarifies mechanism-specific effects .

How do computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Software like AutoDock Vina models binding poses to enzyme active sites (e.g., COX-2 or kinase domains). Key interactions include hydrogen bonding with the hydroxymethyl group and π-π stacking with the furan ring .
  • QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ values) with activity trends .

What protocols assess the compound’s stability under varying storage conditions?

Q. Basic

  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures. For example, a sharp endotherm at >200°C indicates thermal resilience .
  • Solubility testing : Shake-flask method in PBS (pH 7.4) or DMSO quantifies solubility for formulation studies .

How does the 4-methylbenzyloxy group influence pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : LogP measurements (e.g., via octanol-water partitioning) show increased hydrophobicity compared to unsubstituted analogs, enhancing membrane permeability .
  • Metabolic stability : In vitro liver microsome assays reveal slower oxidative degradation due to steric hindrance from the methyl group .

What in vitro assays evaluate the compound’s biological activity?

Q. Basic

  • Enzyme inhibition : IC₅₀ determination against COX-2 or kinases using fluorogenic substrates .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

  • Purification scalability : Replacing column chromatography with recrystallization (e.g., using ethanol/water mixtures) reduces solvent waste .
  • Reagent availability : Switching from expensive palladium catalysts to copper-mediated couplings lowers costs .

How do structural modifications affect selectivity toward enzyme isoforms?

Q. Advanced

  • SAR studies : Modifying the pyridinone ring’s 5-position substituent (e.g., benzyloxy vs. methoxy) alters isoform selectivity. For example, 4-methylbenzyloxy enhances COX-2 selectivity (COX-2 IC₅₀ = 0.2 µM vs. COX-1 IC₅₀ = 5 µM) .
  • Isoform-specific assays : Testing against recombinant enzymes (e.g., kinase isoforms AKT1 vs. AKT2) identifies selectivity drivers .

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